

Spectroscopic and Structural Elucidation of Ethyl (cyclohexylamino)(oxo)acetate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl (cyclohexylamino)(oxo)acetate

Cat. No.: B1352792

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Introduction: **Ethyl (cyclohexylamino)(oxo)acetate** is a chemical compound with the molecular formula $C_{10}H_{17}NO_3$. As a dicarbonyl compound containing both amide and ester functional groups, its structural confirmation relies heavily on a combination of spectroscopic techniques. This guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Ethyl (cyclohexylamino)(oxo)acetate**. It also outlines the general experimental protocols for acquiring such data, serving as a valuable resource for researchers, scientists, and professionals in drug development involved in the synthesis and characterization of related small molecules.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **Ethyl (cyclohexylamino)(oxo)acetate**, this section details the predicted spectroscopic data based on the compound's chemical structure and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted 1H NMR Spectrum: The proton NMR spectrum is anticipated to show distinct signals corresponding to the ethyl and cyclohexyl moieties, as well as the amide proton.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
CH ₃ (ethyl)	1.2-1.4	Triplet	3H
CH ₂ (ethyl)	4.2-4.4	Quartet	2H
CH (cyclohexyl, attached to N)	3.6-3.9	Multiplet	1H
CH ₂ (cyclohexyl)	1.1-2.0	Multiplets	10H
NH (amide)	7.5-8.5	Broad Singlet	1H

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will feature signals for the carbonyl carbons of the ester and amide groups, in addition to the carbons of the ethyl and cyclohexyl groups.

Carbon	Predicted Chemical Shift (δ , ppm)
CH ₃ (ethyl)	~14
CH ₂ (ethyl)	~62
CH (cyclohexyl, attached to N)	~50
CH ₂ (cyclohexyl)	24-32
C=O (ester)	160-165
C=O (amide)	155-160

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
N-H Stretch	3200-3400	Amide N-H stretching, likely a single, sharp to moderately broad peak.
C-H Stretch	2850-3000	Aliphatic C-H stretching from the ethyl and cyclohexyl groups.
C=O Stretch	1735-1750	Ester carbonyl stretching. [1]
C=O Stretch	1650-1680	Amide I band (C=O stretching). [2] [3]
N-H Bend	1510-1550	Amide II band (N-H bending).
C-O Stretch	1150-1250	Ester C-O stretching. [3]

Mass Spectrometry (MS)

In mass spectrometry, **ethyl (cyclohexylamino)(oxo)acetate** is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.

Data Point	Predicted Value
Molecular Formula	C ₁₀ H ₁₇ NO ₃
Molecular Weight	199.25 g/mol
Predicted Molecular Ion (M ⁺)	m/z 199
Potential Fragment Ions	
[M - OCH ₂ CH ₃] ⁺	m/z 154 (Loss of the ethoxy group)
[M - C ₂ H ₅] ⁺	m/z 170 (Loss of the ethyl group)
[C ₆ H ₁₁ NHCO] ⁺	m/z 126 (Fragment corresponding to the cyclohexylamino-carbonyl moiety)
[C ₆ H ₁₁] ⁺	m/z 83 (Cyclohexyl cation)

Experimental Protocols

The following are general methodologies for the spectroscopic analysis of a small organic molecule like **ethyl (cyclohexylamino)(oxo)acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - Process the data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
 - A larger number of scans and a longer relaxation delay may be necessary compared to ^1H NMR due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.
[\[4\]](#)[\[5\]](#)
 - Process the data similarly to the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[6]
 - Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
 - Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, carbon tetrachloride).[7]
- Instrumentation: Use a Fourier-transform infrared spectrophotometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or the solvent.[8]
 - Place the prepared sample in the instrument's sample compartment.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

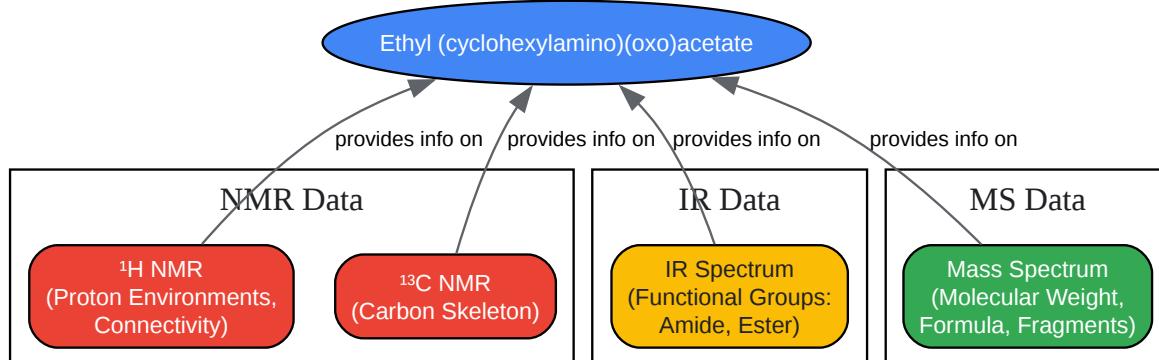
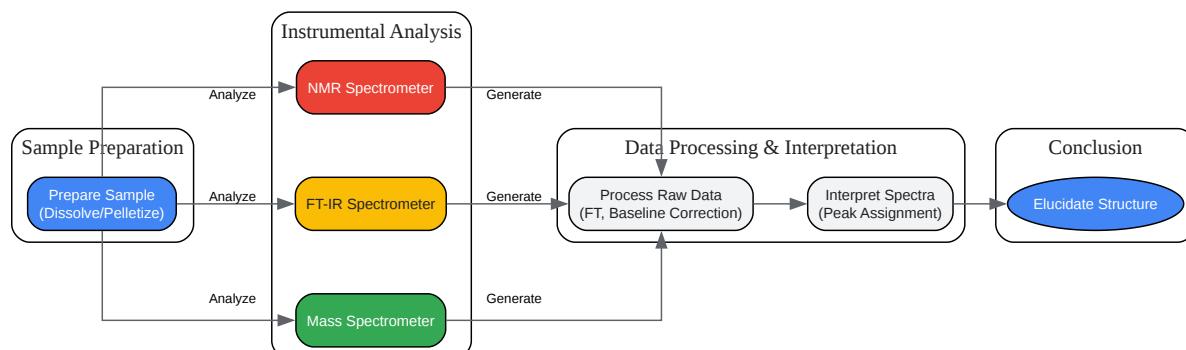
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol, acetonitrile, or a mixture with water.
- Instrumentation: A variety of mass spectrometers can be used, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[9][10][11] Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).[9][11]
- Data Acquisition:

- Introduce the sample into the ion source. For LC-MS, the sample is injected into the liquid chromatograph, which separates the components before they enter the mass spectrometer.
- The molecules are ionized in the source.
- The resulting ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.
- The resulting mass spectrum plots ion intensity versus m/z . For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and analyze their fragmentation patterns.[\[12\]](#)

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and structural elucidation.



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